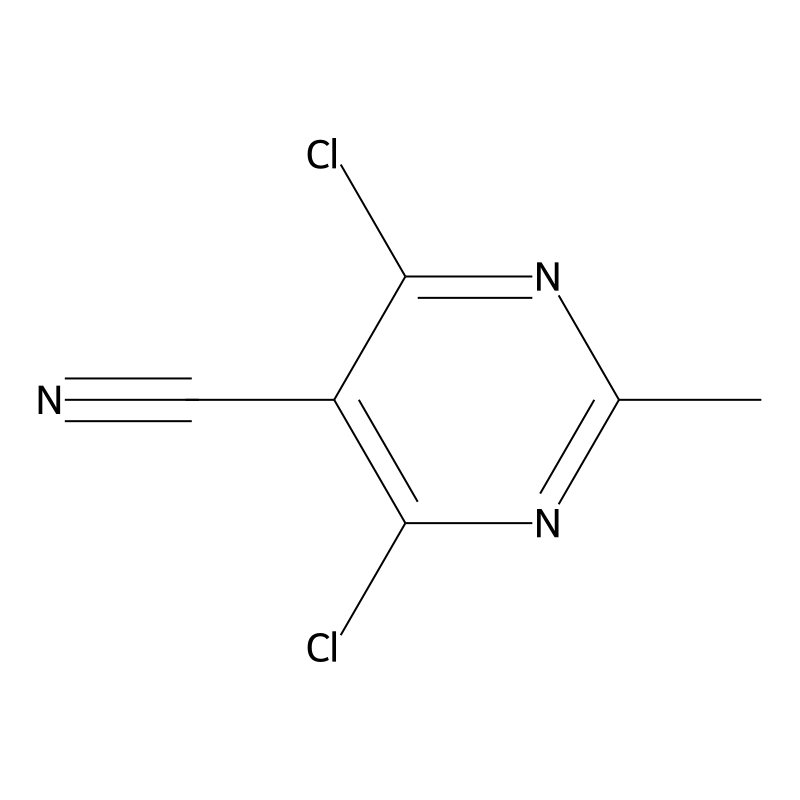4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Pharmaceutical Intermediate: The presence of a nitrile group and a chlorinated pyrimidine ring suggests potential as an intermediate in the synthesis of various pharmaceuticals. Pyrimidine rings are found in many drugs, including some antivirals and anticancer agents []. Further research is needed to determine if 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile can be a viable starting material for such drugs.
- Synthetic Organic Chemistry: The compound's structure presents interesting functionalities for organic chemists. The combination of a cyano group and chlorine atoms might be useful in exploring different synthetic reactions. Research papers might emerge in the future detailing its reactivity and potential applications in organic synthesis.
4,6-Dichloro-2-methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C₆H₃Cl₂N₃. It is characterized by the presence of two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a carbonitrile group at the 5 position of the pyrimidine ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features.
There is no current information available regarding the specific mechanism of action of DCMMP.
As with any unknown compound, it is advisable to handle DCMMP with caution. Here are some general safety considerations:
- Potential toxicity: The presence of chlorine and the cyano group suggests potential toxicity. DCMMP should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
- Skin and eye irritant: The polar functional groups might cause skin and eye irritation.
- Unknown reactivity: Due to the lack of research, the full reactivity profile is unknown. It's recommended to handle DCMMP with care and avoid contact with strong acids, bases, or oxidizing agents.
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of derivatives such as amines or thiols.
- Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex heterocycles.
- Reduction Reactions: The carbonitrile group can be reduced to an amine, altering the biological activity of the compound.
The biological activity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile has been explored in various studies. It exhibits:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, making them candidates for antibiotic development.
- Antiviral Activity: Certain studies suggest potential antiviral effects, particularly against RNA viruses.
- Inhibition of Enzymatic Activity: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Several synthesis methods have been reported for 4,6-dichloro-2-methylpyrimidine-5-carbonitrile:
- Chlorination of Pyrimidine Derivatives: Starting from 2-methylpyrimidine, chlorination at positions 4 and 6 can yield the dichlorinated product.
- Cyanation Reactions: The introduction of the carbonitrile group typically involves a nucleophilic attack on an appropriate precursor.
- Multi-step Synthesis: A common approach involves multiple steps including protection and deprotection strategies to obtain high yields of the desired compound .
4,6-Dichloro-2-methylpyrimidine-5-carbonitrile finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting infectious diseases.
- Agricultural Chemicals: Its derivatives are explored as potential pesticides or herbicides due to their biological activity.
- Research Reagents: Utilized in laboratories for various synthetic pathways and biological assays.
Interaction studies involving 4,6-dichloro-2-methylpyrimidine-5-carbonitrile have revealed its capacity to interact with various biological macromolecules:
- Protein Binding: Investigations into how it binds to proteins can provide insights into its mechanism of action.
- Enzyme Inhibition Studies: Research has focused on its ability to inhibit enzymes related to disease pathways, which could lead to therapeutic applications.
Several compounds share structural similarities with 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile | Chlorines at different positions | Different substitution pattern affects reactivity |
| 4,6-Dimethylpyrimidine-5-carbonitrile | Methyl groups instead of chlorines | Potentially different biological activities |
| 4-Chloro-2-methylpyrimidine-5-carbonitrile | Single chlorine substitution | May exhibit different solubility and stability |
The unique combination of chlorine atoms and a carbonitrile group in 4,6-dichloro-2-methylpyrimidine-5-carbonitrile contributes to its distinct chemical behavior and biological properties compared to these similar compounds.
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








